![molecular formula C8H8BrFO B11763198 2-Bromo-1-fluoro-3-(methoxymethyl)benzene](/img/structure/B11763198.png)
2-Bromo-1-fluoro-3-(methoxymethyl)benzene
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Overview
Description
2-Bromo-1-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-(methoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the methoxymethyl group. One common method involves starting with 3-bromo-2-fluorophenylmethanol. This compound is treated with sodium hydride in tetrahydrofuran at 0°C under nitrogen atmosphere. Iodomethane is then added to the mixture, and the reaction is allowed to proceed at room temperature. The product is purified using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, iodomethane, and tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the benzene ring.
Scientific Research Applications
Synthetic Organic Chemistry
Building Block for Complex Molecules
2-Bromo-1-fluoro-3-(methoxymethyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its halogen substituents allow for electrophilic aromatic substitution reactions, which are crucial for constructing diverse chemical architectures. The compound can be utilized in various synthetic pathways, including:
- Cross-Coupling Reactions : The bromine atom can undergo cross-coupling with organometallic reagents (e.g., Grignard or organolithium reagents), facilitating the formation of carbon-carbon bonds.
- Functionalization : The fluorine atom can be involved in nucleophilic substitutions or serve as a leaving group in further functionalization reactions.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic applications. Notable areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit key metabolic enzymes involved in cancer pathways. For instance, halogenated compounds have shown potential in disrupting tumor growth through enzyme inhibition.
- Antimicrobial Properties : The compound's structural features may enhance its interaction with biological targets, suggesting possible applications in developing antimicrobial agents.
Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogen atoms allows for specific interactions with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : Investigations into the compound's ability to bind to specific receptors could reveal insights into its pharmacological effects.
Data Tables
Case Studies
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Anticancer Research
A study highlighted that halogenated compounds similar to this compound inhibited the activity of branched-chain amino acid transaminase (BCAT), an enzyme implicated in tumor metabolism. This suggests potential applications in cancer treatment by targeting metabolic pathways. -
Antimicrobial Activity
Research indicated that compounds containing methoxymethyl groups exhibited significant antifungal properties against various strains, suggesting that this compound could be effective against fungal infections.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can undergo metabolic transformations. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-3-(methoxymethyl)benzene
- 1-Bromo-3-methoxybenzene
- 1-Bromo-3-fluorobenzene
Uniqueness
2-Bromo-1-fluoro-3-(methoxymethyl)benzene is unique due to the specific combination of bromine, fluorine, and methoxymethyl substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8BrFO |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3 |
InChI Key |
WKQFNMDFQFUXEL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
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